molecular formula C13H17N3 B1453433 [2,5-Dimethyl-1-(pyridin-2-ylmethyl)pyrrol-3-yl]methanamine CAS No. 1177360-17-6

[2,5-Dimethyl-1-(pyridin-2-ylmethyl)pyrrol-3-yl]methanamine

Cat. No. B1453433
M. Wt: 215.29 g/mol
InChI Key: KBUBJUCVBOMEOG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “[2,5-Dimethyl-1-(pyridin-2-ylmethyl)pyrrol-3-yl]methanamine” involves the condensation of carboxylic acid moiety with substituted amine i.e. 2,4,4-trimethoxybutan-1-amine under reflux conditions followed by acid-mediated cyclization . This results in the formation of N-acyl derivative of pyrrole .


Molecular Structure Analysis

The molecular structure of “[2,5-Dimethyl-1-(pyridin-2-ylmethyl)pyrrol-3-yl]methanamine” can be analyzed using various spectroscopic techniques. For instance, the IR spectrum shows peaks at 3,285, 3,195 (NH/NH2), 1,655 (amide C=O) cm−1 . The 1H NMR spectrum shows signals at 1.95 (s, 6H, pyrrole methyls), 4.51 (s, 2H, NH2), 5.80 (s, 2H, pyrrole-C3 and C4–H), among others .


Physical And Chemical Properties Analysis

The physical and chemical properties of “[2,5-Dimethyl-1-(pyridin-2-ylmethyl)pyrrol-3-yl]methanamine” can be inferred from its spectroscopic data. For instance, the melting point is 170–172 °C . The compound also shows characteristic IR and NMR signals, as mentioned above .

Scientific Research Applications

Anticonvulsant Activity

[2,5-Dimethyl-1-(pyridin-2-ylmethyl)pyrrol-3-yl]methanamine and its derivatives have been studied for their potential anticonvulsant activities. In a study by Pandey and Srivastava (2011), a series of Schiff bases of 3-aminomethyl pyridine, which is structurally similar to [2,5-Dimethyl-1-(pyridin-2-ylmethyl)pyrrol-3-yl]methanamine, were synthesized and evaluated for anticonvulsant activity. Some compounds in this series exhibited significant seizure protection after intraperitoneal administration in various models, suggesting the potential therapeutic utility of such compounds in treating seizure disorders (Pandey & Srivastava, 2011).

Hydrogen Bonding Studies

Another application of compounds related to [2,5-Dimethyl-1-(pyridin-2-ylmethyl)pyrrol-3-yl]methanamine is in the study of hydrogen bonding. Akerman and Chiazzari (2014) synthesized three pyrrolide-imine Schiff base compounds, including structures similar to the compound of interest. Their study focused on understanding complementary hydrogen bonding in these compounds, which can contribute to insights in molecular recognition and self-assembly processes (Akerman & Chiazzari, 2014).

Anticancer Activity

Research has also explored the anticancer activity of complexes derived from compounds like [2,5-Dimethyl-1-(pyridin-2-ylmethyl)pyrrol-3-yl]methanamine. Mbugua et al. (2020) reported on new palladium (Pd)II and platinum (Pt)II complexes using Schiff base ligands structurally related to the compound . These complexes showed significant anticancer activity against various human cancerous cell lines, indicating potential applications in cancer therapy (Mbugua et al., 2020).

properties

IUPAC Name

[2,5-dimethyl-1-(pyridin-2-ylmethyl)pyrrol-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-10-7-12(8-14)11(2)16(10)9-13-5-3-4-6-15-13/h3-7H,8-9,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBUBJUCVBOMEOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CC2=CC=CC=N2)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2,5-Dimethyl-1-(pyridin-2-ylmethyl)pyrrol-3-yl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2,5-Dimethyl-1-(pyridin-2-ylmethyl)pyrrol-3-yl]methanamine
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[2,5-Dimethyl-1-(pyridin-2-ylmethyl)pyrrol-3-yl]methanamine
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[2,5-Dimethyl-1-(pyridin-2-ylmethyl)pyrrol-3-yl]methanamine
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[2,5-Dimethyl-1-(pyridin-2-ylmethyl)pyrrol-3-yl]methanamine
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[2,5-Dimethyl-1-(pyridin-2-ylmethyl)pyrrol-3-yl]methanamine
Reactant of Route 6
Reactant of Route 6
[2,5-Dimethyl-1-(pyridin-2-ylmethyl)pyrrol-3-yl]methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.